molecular formula C19H16BrN3O B12176532 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

Cat. No.: B12176532
M. Wt: 382.3 g/mol
InChI Key: JENJHIGWNGSILC-UHFFFAOYSA-N
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Description

The compound 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a brominated indole-based propanamide derivative. Indole derivatives are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties . This article compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical parameters, and synthesis strategies.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C19H16BrN3O/c20-15-3-1-6-18-13(15)8-11-23(18)12-9-19(24)22-17-5-2-4-16-14(17)7-10-21-16/h1-8,10-11,21H,9,12H2,(H,22,24)

InChI Key

JENJHIGWNGSILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Biological Activity

3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential antidepressant effects, and other pharmacological properties.

Chemical Structure

The compound can be described by its chemical formula C19H17BrN2OC_{19}H_{17}BrN_2O and features two indole moieties connected by a propanamide linker. The presence of the bromine atom is noteworthy as it may influence the compound's biological activity and receptor binding affinity.

Serotonergic Activity

Research indicates that compounds containing indole structures often exhibit significant interactions with serotonin receptors, particularly the 5-HT1A receptor. The dual affinity for both the 5-HT1A receptor and the serotonin transporter (SERT) has been noted in similar indole derivatives, suggesting potential antidepressant properties .

  • Mechanism of Action : The proposed mechanism involves modulation of serotonergic neurotransmission, which is crucial for mood regulation. Compounds that act as partial agonists at the 5-HT1A receptor can alleviate symptoms of depression and anxiety by enhancing serotonergic signaling in the brain .

Antidepressant Potential

The antidepressant-like effects of indole derivatives have been documented in various studies. For instance, analogs with similar structures have shown promise in preclinical models of depression, demonstrating reduced immobility in forced swim tests and increased locomotor activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrrolidine Derivatives :
    • Researchers synthesized novel 3-(1H-indol-3-yl)pyrrolidine derivatives and assessed their affinity for serotonin receptors.
    • Findings indicated that certain derivatives exhibited significant binding to the 5-HT1A receptor and enhanced antidepressant-like effects in animal models .
  • Indole-Based Multifunctional Ligands :
    • A study synthesized multifunctional ligands based on indole structures, demonstrating their ability to modulate multiple targets involved in mood disorders.
    • These ligands showed promising results in reducing depressive behaviors in rodent models, highlighting their potential as therapeutic agents for depression .

Data Table: Biological Activity Summary

CompoundTarget ReceptorAffinity (Ki)EffectReference
3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide5-HT1ATBDAntidepressant-like
Similar Indole DerivativeSERTTBDIncreased serotonin uptake inhibition
Pyrrolidine Derivative5-HT1ATBDAntidepressant-like behavior

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The target compound features a propanamide linker connecting a 4-bromoindole and a 4-indolyl group. Key analogs include:

  • 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide (Y041-8857) : Replaces the 4-bromoindole with a 3,4-dimethoxyphenyl group .
  • 3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide (Y044-2243) : Modifies both indole moieties with acetyl and methoxyethyl groups .
  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide : Substitutes the bromoindole with a fluorinated biphenyl system .

Key structural differences :

Compound R1 Substituent R2 Substituent Linker
Target compound 4-Bromo-1H-indol-1-yl 1H-indol-4-yl Propanamide
Y041-8857 3,4-Dimethoxyphenyl 1H-indol-4-yl Propanamide
Y044-2243 3-Acetyl-1H-indol-1-yl 1-(2-Methoxyethyl)-1H-indol-4-yl Propanamide
Compound in 2-Fluoro-biphenyl-4-yl 2-(1H-indol-3-yl)ethyl Propanamide
Impact of Substituents on Physicochemical Properties
  • Lipophilicity (logP): Y041-8857: logP = 2.52 (dimethoxyphenyl enhances hydrophobicity) . Target compound: Predicted logP ~2.5–3.0 (bromo and indole groups contribute to hydrophobicity).
  • Hydrogen bonding: Y041-8857: 2 H-bond donors, 4 H-bond acceptors . Target compound: Similar H-bond capacity (amide NH and indole NH groups).
  • Molecular weight :
    • Y041-8857: 324.38 g/mol .
    • Y044-2243: 407.48 g/mol .
    • Target compound: Estimated ~385–395 g/mol (based on bromine and indole contributions).
Spectroscopic Data
  • 1H NMR: Indole NH protons typically appear at δ 10–12 ppm. For example: Y044-2243: Aromatic protons and acetyl groups resonate at δ 7.4–8.1 ppm and δ 2.5 ppm, respectively . 3-(5-bromo-1H-indol-3-yl)-4-pyridinylmethanone: Indole H-2 proton at δ 8.45 ppm () .
  • IR : Amide C=O stretching ~1650–1680 cm⁻¹ (observed in Y041-8857 and Y044-2243 ) .

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